molecular formula C21H18N4O2S B7812012 2-{[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]AMINO}ETHYL BENZOATE

2-{[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]AMINO}ETHYL BENZOATE

Cat. No.: B7812012
M. Wt: 390.5 g/mol
InChI Key: JMUDBGMXEFIHCR-UHFFFAOYSA-N
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Description

2-{[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]AMINO}ETHYL BENZOATE is a complex organic compound that features a pyrimidine ring substituted with cyano, methylsulfanyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]AMINO}ETHYL BENZOATE typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, heating, and stirring at different temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]AMINO}ETHYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

2-{[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]AMINO}ETHYL BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]AMINO}ETHYL BENZOATE involves its interaction with specific molecular targets and pathways. The cyano and methylsulfanyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-{[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]AMINO}ETHYL ACETATE: Similar structure but with an acetate group instead of a benzoate group.

    5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE: Lacks the ethyl benzoate moiety.

Uniqueness

2-{[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]AMINO}ETHYL BENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both cyano and methylsulfanyl groups on the pyrimidine ring, along with the ethyl benzoate moiety, distinguishes it from similar compounds .

Properties

IUPAC Name

2-[(5-cyano-2-methylsulfanyl-6-phenylpyrimidin-4-yl)amino]ethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-28-21-24-18(15-8-4-2-5-9-15)17(14-22)19(25-21)23-12-13-27-20(26)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUDBGMXEFIHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)NCCOC(=O)C2=CC=CC=C2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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